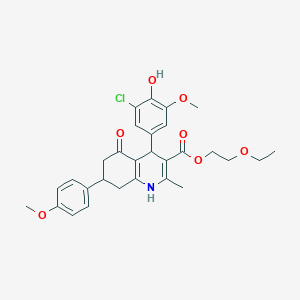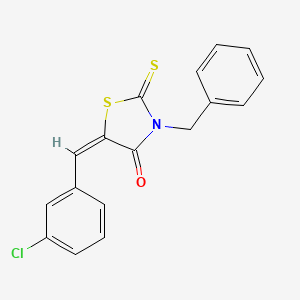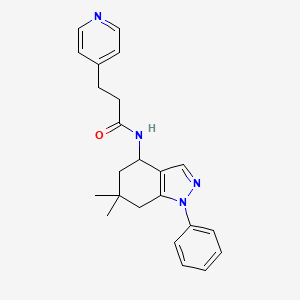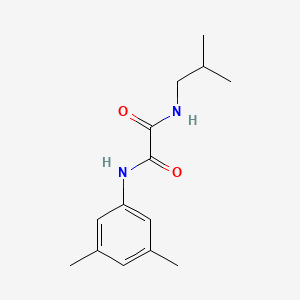![molecular formula C19H22N4O2 B5033522 2-[2-nitro-5-(1-piperazinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5033522.png)
2-[2-nitro-5-(1-piperazinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-nitro-5-(1-piperazinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, commonly known as nitroquipazine, is a chemical compound that belongs to the class of isoquinoline derivatives. It has been extensively studied due to its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. Nitroquipazine is a potent inhibitor of serotonin reuptake, making it a potential candidate for the treatment of various disorders related to serotonin dysregulation.
作用機序
Nitroquipazine is a potent inhibitor of serotonin reuptake, which means that it prevents the reuptake of serotonin into the presynaptic neuron, leading to an increase in serotonin concentration in the synaptic cleft. This increase in serotonin concentration leads to an enhanced activation of postsynaptic serotonin receptors, which in turn leads to the therapeutic effects of nitroquipazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of nitroquipazine are primarily related to its inhibition of serotonin reuptake. This leads to an increase in serotonin concentration in the synaptic cleft, which activates postsynaptic serotonin receptors. The activation of these receptors leads to various physiological effects, including the regulation of mood, behavior, and cognition. Nitroquipazine has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various disorders.
実験室実験の利点と制限
Nitroquipazine has several advantages and limitations for lab experiments. Its potent inhibition of serotonin reuptake makes it a useful tool compound for studying the role of serotonin in various biological processes. However, its high potency may also lead to off-target effects, which may complicate the interpretation of experimental results. Additionally, nitroquipazine has limited solubility in water, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for research on nitroquipazine. One direction is to investigate its potential as a therapeutic agent for various disorders related to serotonin dysregulation. Another direction is to study its mechanism of action in more detail, including its interactions with other neurotransmitter systems. Additionally, modifications to the synthesis method of nitroquipazine may be explored to improve its yield and purity. Overall, nitroquipazine remains a promising compound for future research in various scientific fields.
合成法
The synthesis of nitroquipazine involves several steps, including the condensation of 2-nitroaniline with piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the reaction of the intermediate with tetrahydroisoquinoline. The synthesis of nitroquipazine has been described in several research papers, and various modifications to the method have been proposed to improve the yield and purity of the compound.
科学的研究の応用
Nitroquipazine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential candidate for the treatment of various disorders related to serotonin dysregulation, including depression, anxiety, and obsessive-compulsive disorder. In neuroscience, nitroquipazine has been used to study the role of serotonin in the regulation of mood, behavior, and cognition. In pharmacology, it has been used as a tool compound to study the mechanism of action of serotonin reuptake inhibitors.
特性
IUPAC Name |
2-(2-nitro-5-piperazin-1-ylphenyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-23(25)18-6-5-17(21-11-8-20-9-12-21)13-19(18)22-10-7-15-3-1-2-4-16(15)14-22/h1-6,13,20H,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMODURIERVVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCNCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5033449.png)
![4-allyl-1-{3-[(4-chlorophenyl)thio]propoxy}-2-methoxybenzene](/img/structure/B5033454.png)


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amine](/img/structure/B5033469.png)

![1-allyl-3-[2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5033482.png)
![methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanoyl}amino)benzoate](/img/structure/B5033486.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5033495.png)




![N-methyl-3-(4-morpholinyl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propanamine](/img/structure/B5033541.png)
